Cyclopentylacetic acid, alpha-cyclopentyl-, 2-(diethylamino)ethyl ester, hydrobromide
Description
The compound “Cyclopentylacetic acid, alpha-cyclopentyl-, 2-(diethylamino)ethyl ester, hydrobromide” is a quaternary ammonium salt derived from the esterification of alpha-cyclopentyl-substituted cyclopentylacetic acid with 2-(diethylamino)ethanol, followed by hydrobromide salt formation. Structurally, it features a cyclopentyl group at both the alpha position of the acetic acid backbone and the esterifying alcohol moiety, coupled with a diethylaminoethyl group.
Properties
CAS No. |
102571-09-5 |
|---|---|
Molecular Formula |
C18H34BrNO2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2,2-dicyclopentylacetate;hydrobromide |
InChI |
InChI=1S/C18H33NO2.BrH/c1-3-19(4-2)13-14-21-18(20)17(15-9-5-6-10-15)16-11-7-8-12-16;/h15-17H,3-14H2,1-2H3;1H |
InChI Key |
CKPGMVVUOWPJDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.Br |
Origin of Product |
United States |
Preparation Methods
Esterification of Cyclopentylacetic Acid with 2-(Diethylamino)ethanol
Activation of Cyclopentylacetic Acid:
The carboxylic acid group can be activated by conversion to an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This step facilitates nucleophilic attack by the alcohol.Ester Formation:
The activated acid chloride is reacted with 2-(diethylamino)ethanol under anhydrous conditions, typically in an inert solvent like dichloromethane or tetrahydrofuran (THF), in the presence of a base such as triethylamine to scavenge the released HCl.Alternative Direct Esterification:
Direct esterification using cyclopentylacetic acid and 2-(diethylamino)ethanol can be performed under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) with removal of water to drive the equilibrium toward ester formation. However, this method may be less efficient due to the basic amine group.
Purification of the Ester
The crude ester is typically purified by extraction, washing, and chromatographic techniques such as silica gel column chromatography using appropriate eluents (e.g., mixtures of hexane and ethyl acetate).
Characterization is performed by NMR, IR, and mass spectrometry to confirm the ester structure.
Formation of the Hydrobromide Salt
The purified ester is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
Hydrobromic acid (typically 48% aqueous solution) is added dropwise at low temperature (0–5 °C) to protonate the diethylamino group, forming the hydrobromide salt.
The salt precipitates out or can be isolated by solvent evaporation and recrystallization.
The hydrobromide salt is more stable and often preferred for pharmaceutical or analytical applications.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Acid chloride formation | Cyclopentylacetic acid + SOCl₂, reflux | Anhydrous conditions, inert atmosphere | 85–95 |
| Esterification | Acid chloride + 2-(diethylamino)ethanol + triethylamine, 0–25 °C | Solvent: DCM or THF | 75–90 |
| Purification | Silica gel chromatography, hexane/ethyl acetate | Confirm purity by NMR, IR | — |
| Hydrobromide salt formation | Ester + 48% HBr, 0–5 °C, ethanol solvent | Slow addition, stirring | 90–98 |
Research Findings and Notes
The use of acid chloride intermediates is preferred for higher yields and cleaner reactions due to the basic nature of the diethylamino group, which can interfere with direct acid-catalyzed esterification.
Hydrobromide salt formation is a standard method to improve compound stability and solubility, especially for amine-containing esters.
Temperature control during hydrobromide salt formation is critical to avoid side reactions or decomposition.
Analogous preparation methods for related compounds, such as phosphonothioic acid esters with diethylaminoethyl groups, support the outlined approach, emphasizing the importance of controlled esterification and salt formation steps.
No direct patents or literature specifically describe this exact compound’s preparation, but related ester and salt formation methods are well-established in organic synthesis and pharmaceutical chemistry.
Chemical Reactions Analysis
Types of Reactions: Sa 274 undergoes various chemical reactions, including:
Oxidation: Sa 274 can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of Sa 274 can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Sa 274 can participate in substitution reactions, where the bromine atom is replaced by other functional groups like hydroxyl or amino groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Sa 274 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, Sa 274 is valuable in organic synthesis and material science.
Biology: Sa 274 is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of Sa 274 in treating various diseases, particularly in targeting specific molecular pathways.
Industry: Sa 274 is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Sa 274 involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. For instance, in biological systems, Sa 274 may inhibit certain enzymes or receptors, thereby affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related derivatives:
Key Findings:
Structural Variations: The target compound differs from cyclopentolate hydrochloride in its cyclopentyl substitution (vs. phenyl) and diethylamino group (vs. dimethylamino), which may enhance lipophilicity and duration of action .
Salt Form Impact :
- Hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochlorides, which could influence bioavailability in drug formulations .
Thermal and Physical Properties :
- Cyclopentylacetic acid (CAS 1123-00-8), a precursor, has a boiling point of 133–134°C (23 mmHg) and density of 1.022 g/cm³ . The esterification and salt formation likely increase molecular weight and melting point, though specific data for the target compound is unavailable.
Applications: Similar to cyclopentolate, the target compound may act as an anticholinergic agent but with modified pharmacokinetics due to structural differences .
Biological Activity
Cyclopentylacetic acid, alpha-cyclopentyl-, 2-(diethylamino)ethyl ester, hydrobromide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Chemical Formula : CHBrN\O
- Molecular Weight : 320.27 g/mol
- CAS Number : 102571-09-5
The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Research indicates that it may influence the release and synthesis of beta-amyloid peptides, which are implicated in Alzheimer's disease. The inhibition of these peptides can potentially mitigate neurodegenerative processes associated with the disease .
Inhibition of Beta-Amyloid Peptide Release
Studies have demonstrated that cyclopentylacetic acid derivatives can inhibit the release of beta-amyloid peptides in vitro. This action is critical for the development of therapeutic agents aimed at treating Alzheimer’s disease. The mechanism involves modulation of the amyloid precursor protein (APP) processing, which is crucial for amyloid plaque formation .
Neuroprotective Effects
Preclinical studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce neuronal cell death in models of oxidative stress, likely due to its ability to modulate inflammatory responses and enhance cellular resilience against apoptotic signals .
Case Studies
- Alzheimer’s Disease Models : In a study involving transgenic mice models for Alzheimer’s, administration of cyclopentylacetic acid derivatives resulted in a significant reduction in amyloid plaque formation and improved cognitive function as assessed by behavioral tests .
- Neuroinflammation : Another study focused on the compound's effects on microglial activation revealed that it effectively reduced pro-inflammatory cytokine production, indicating a potential role in managing neuroinflammatory conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 320.27 g/mol |
| Boiling Point | Not Available |
| Density | Not Available |
| Solubility | Soluble in organic solvents |
| Flash Point | Not Available |
| Biological Activity | Effect |
|---|---|
| Inhibition of beta-amyloid release | Significant reduction observed |
| Neuroprotective effects | Reduced neuronal apoptosis |
| Anti-inflammatory effects | Decreased cytokine levels |
Research Findings
Recent literature highlights the compound's potential as a lead candidate for developing new therapies for neurodegenerative diseases. Its unique structure allows for specific interactions with biological targets involved in amyloidogenic pathways. The ongoing research aims to elucidate the full spectrum of its pharmacological properties and optimize its efficacy through structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
